molecular formula C16H19NO4 B2492464 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide CAS No. 2320534-60-7

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide

Cat. No.: B2492464
CAS No.: 2320534-60-7
M. Wt: 289.331
InChI Key: AIAYLAULUXQSQX-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core linked to a bifuran moiety through a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis for efficient reaction times and conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pb(OAc)4, PhI(OAc)2

    Reduction: Hydrogen gas with Pd/C catalyst, NaBH4

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of diketone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl group may facilitate binding through hydrogen bonding, while the cyclopentanecarboxamide core provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-12(10-17-16(19)11-4-1-2-5-11)13-7-8-15(21-13)14-6-3-9-20-14/h3,6-9,11-12,18H,1-2,4-5,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAYLAULUXQSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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